molecular formula C17H16ClN3O4S B2502020 N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide CAS No. 851980-16-0

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Cat. No. B2502020
CAS RN: 851980-16-0
M. Wt: 393.84
InChI Key: BLCOVLLJROKASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions, particularly due to the presence of the nitrogen and sulfur atoms in the thiazole ring. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions at the benzene ring .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

This compound has been evaluated for its anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .

Ulcerogenic Activity

The compound has also been evaluated for its ulcerogenic activity . It has been found that the ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Lipid Peroxidation Activity

The compound has been evaluated for its lipid peroxidation activities . This suggests that it could potentially be used in the treatment of conditions related to lipid peroxidation .

Antibacterial Activity

Benzothiazole-containing analogues of this compound have shown potent antibacterial activity . For example, compound 2bF and 2eC showed the highest antimicrobial activity against Staphylococcus aureus, being also more active than Triclocarban (TCC), with MIC values of 8 µg/mL versus 16 µg/mL of TCC .

Treatment of Nosocomial Infections

Compound 2bB was found to be much more active than TCC against Enterococcus faecalis , a Gram-positive bacterium that is, unfortunately, strongly responsible for nosocomial infections .

Bactericidal Action

Compound 2bG, although less active than the others, exerts an interesting bactericidal action . This suggests that it could potentially be used in the treatment of bacterial infections .

properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-23-12-6-9(7-13(24-2)15(12)25-3)16(22)20-21-17-19-11-5-4-10(18)8-14(11)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCOVLLJROKASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.